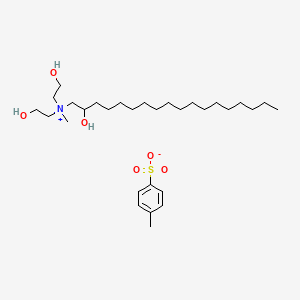
Bis(2-hydroxyethyl)(2-hydroxyoctadecyl)methylammonium toluene-p-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 304-386-4, also known as 1-Butyl Acetate, is an organic compound with the molecular formula C6H12O2. It is a colorless, flammable liquid with a characteristic fruity odor. This compound is commonly used as a solvent in the production of lacquers, paints, and coatings due to its excellent solvency properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl Acetate can be synthesized through the esterification of butanol and acetic acid. The reaction is typically catalyzed by sulfuric acid and involves heating the reactants under reflux conditions. The reaction can be represented as follows:
CH3COOH+C4H9OH→CH3COOC4H9+H2O
Industrial Production Methods
In industrial settings, 1-Butyl Acetate is produced using continuous esterification processes. The reactants, butanol and acetic acid, are fed into a reactor along with a catalyst such as sulfuric acid. The reaction mixture is heated, and the resulting ester is separated and purified through distillation.
Chemical Reactions Analysis
Types of Reactions
1-Butyl Acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, 1-Butyl Acetate can be hydrolyzed back into butanol and acetic acid.
Oxidation: It can be oxidized to form butyric acid and acetic acid.
Reduction: Reduction reactions can convert it into butanol and acetic acid.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Butanol and acetic acid.
Oxidation: Butyric acid and acetic acid.
Reduction: Butanol and acetic acid.
Scientific Research Applications
1-Butyl Acetate is widely used in scientific research due to its solvent properties. It is employed in:
Chemistry: As a solvent for organic reactions and extractions.
Biology: In the preparation of biological samples for analysis.
Medicine: As a solvent in pharmaceutical formulations.
Industry: In the production of coatings, adhesives, and inks.
Mechanism of Action
The primary mechanism of action of 1-Butyl Acetate is its ability to dissolve various organic compounds. It interacts with the solute molecules through van der Waals forces and hydrogen bonding, facilitating the dissolution process. In biological systems, it can penetrate cell membranes due to its lipophilic nature, affecting cellular processes.
Comparison with Similar Compounds
1-Butyl Acetate is similar to other esters such as ethyl acetate and propyl acetate. it has a higher boiling point and better solvency properties, making it more suitable for certain industrial applications. Similar compounds include:
Ethyl Acetate: Lower boiling point, commonly used as a solvent in nail polish removers.
Propyl Acetate: Similar properties but with a slightly lower boiling point.
1-Butyl Acetate stands out due to its balance of volatility and solvency, making it a preferred choice in various applications.
Properties
CAS No. |
94249-13-5 |
|---|---|
Molecular Formula |
C30H57NO6S |
Molecular Weight |
559.8 g/mol |
IUPAC Name |
bis(2-hydroxyethyl)-(2-hydroxyoctadecyl)-methylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H50NO3.C7H8O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)22-24(2,18-20-25)19-21-26;1-6-2-4-7(5-3-6)11(8,9)10/h23,25-27H,3-22H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
DIHMWNCOPZUFER-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C[N+](C)(CCO)CCO)O.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















